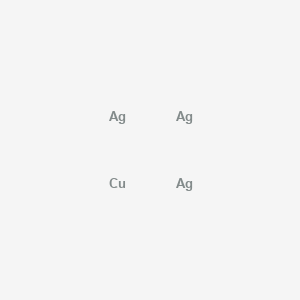
copper;silver
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper-silver compounds refer to alloys or chemical species containing both copper (Cu) and silver (Ag). These elements exhibit distinct properties and have been utilized in various applications due to their unique combination of characteristics.
準備方法
Alloys::
Sterling Silver: The well-known copper-silver alloy, sterling silver, consists of 92.5% silver and 7.5% copper.
Coin Silver: Another alloy, coin silver, contains 90% silver and 10% copper. Historically, it was used for making coins and silverware.
Industrial Production:: Copper-silver ionization is a disinfection process used to control Legionella bacteria in water systems. Hospitals, hotels, and large buildings employ this technique to reduce the risk of Legionnaires’ disease. The process introduces stable, positively charged copper and silver ions into the water, which bond electrostatically with bacterial cell walls and denature proteins .
化学反応の分析
Copper-silver compounds can undergo various reactions:
Oxidation: Both copper and silver can oxidize, forming oxides (e.g., CuO and Ag₂O).
Reduction: Reduction reactions involve the gain of electrons. For example, silver ions (Ag⁺) can be reduced to form metallic silver (Ag).
Substitution: Copper-silver alloys can undergo substitution reactions, where one metal atom replaces another in the crystal lattice.
Common reagents include acids (e.g., nitric acid for silver), reducing agents (e.g., hydrazine), and oxidizing agents (e.g., hydrogen peroxide).
科学的研究の応用
Copper-silver compounds find applications in:
Water Disinfection: As mentioned earlier, copper-silver ionization effectively controls Legionella in water distribution systems.
Electrical Contacts: Copper-silver alloys are used in electrical switches, connectors, and circuit breakers due to their good conductivity and hardness.
Antimicrobial Properties: Silver nanoparticles exhibit antimicrobial effects, making them useful in wound dressings, coatings, and medical devices.
作用機序
The mechanism of copper-silver ionization involves the electrostatic binding of copper and silver ions to bacterial cell walls. This disrupts cell membranes and denatures proteins, ultimately leading to bacterial death.
類似化合物との比較
Copper-silver compounds are unique due to their combined properties. they can be compared with other metal alloys, such as copper-nickel (Cu-Ni) and silver-nickel (Ag-Ni) alloys.
特性
CAS番号 |
157792-42-2 |
|---|---|
分子式 |
Ag3Cu |
分子量 |
387.15 g/mol |
IUPAC名 |
copper;silver |
InChI |
InChI=1S/3Ag.Cu |
InChIキー |
GCTAXANYYQELNV-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Ag].[Ag].[Ag] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B14280190.png)
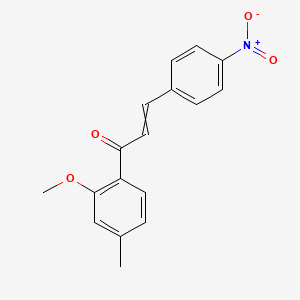
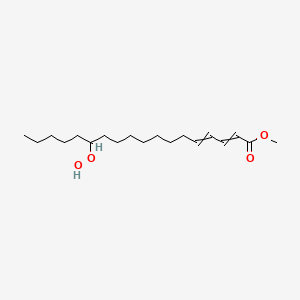
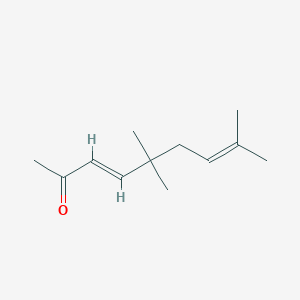
amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
phosphane](/img/structure/B14280237.png)
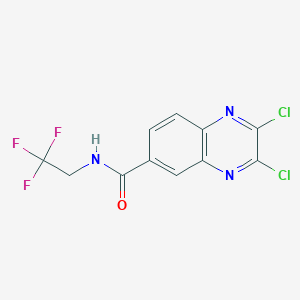
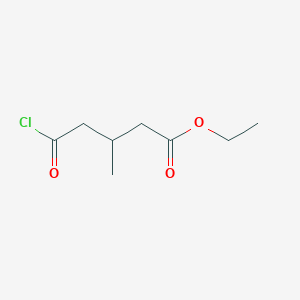
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)

![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
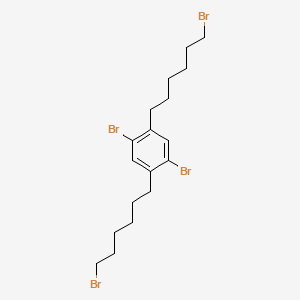
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
